molecular formula C10H9N5O2 B5555530 4-Amino-N'-[(E)-phenylmethylidene]-1,2,5-oxadiazole-3-carbohydrazide

4-Amino-N'-[(E)-phenylmethylidene]-1,2,5-oxadiazole-3-carbohydrazide

Cat. No.: B5555530
M. Wt: 231.21 g/mol
InChI Key: AAPZUQHRDJSELT-WUXMJOGZSA-N
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Description

4-Amino-N’-[(E)-phenylmethylidene]-1,2,5-oxadiazole-3-carbohydrazide is a chemical compound that belongs to the class of oxadiazole derivatives

Preparation Methods

The synthesis of 4-Amino-N’-[(E)-phenylmethylidene]-1,2,5-oxadiazole-3-carbohydrazide typically involves the reaction of 4-amino-1,2,5-oxadiazole-3-carbohydrazide with benzaldehyde under reflux conditions. The reaction is usually carried out in ethanol as a solvent, and the product is obtained after purification by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-Amino-N’-[(E)-phenylmethylidene]-1,2,5-oxadiazole-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxadiazole derivatives with different functional groups, while reduction may lead to the formation of hydrazine derivatives .

Comparison with Similar Compounds

4-Amino-N’-[(E)-phenylmethylidene]-1,2,5-oxadiazole-3-carbohydrazide can be compared with other similar compounds, such as:

The uniqueness of 4-Amino-N’-[(E)-phenylmethylidene]-1,2,5-oxadiazole-3-carbohydrazide lies in its specific structural features and the diverse range of applications it offers in various scientific fields.

Properties

IUPAC Name

4-amino-N-[(E)-benzylideneamino]-1,2,5-oxadiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5O2/c11-9-8(14-17-15-9)10(16)13-12-6-7-4-2-1-3-5-7/h1-6H,(H2,11,15)(H,13,16)/b12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPZUQHRDJSELT-WUXMJOGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)C2=NON=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)C2=NON=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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